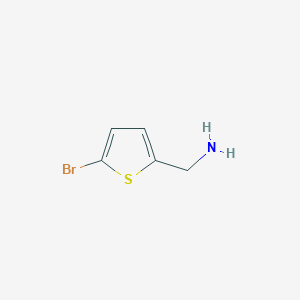

(5-Bromothiophen-2-yl)methanamine

Descripción

Significance of Thiophene (B33073) Heterocycles in Organic Chemistry and Materials Science

Thiophene's aromatic character, resulting from the delocalization of its π electrons, imparts significant stability to the ring. numberanalytics.com This aromaticity allows thiophenes to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions, making them valuable precursors for complex molecular architectures. numberanalytics.com In materials science, thiophene-based polymers are of particular interest due to their electrical conductivity, optical properties, and thermal stability. numberanalytics.com These characteristics make them suitable for applications in organic electronics, such as solar cells and transistors, as well as in the development of dyes, pigments, and corrosion inhibitors. numberanalytics.comclinicalresearchnewsonline.com

Role of Thiophene Derivatives in Pharmaceutical and Agrochemical Industries

The thiophene ring is a common scaffold in a wide array of biologically active molecules. encyclopedia.pub In the pharmaceutical industry, thiophene derivatives have been investigated for a broad spectrum of therapeutic applications, including as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents. encyclopedia.pubnih.govresearchgate.net The ability of the thiophene ring to act as a bioisostere for the benzene (B151609) ring allows for the modification of existing drugs to enhance their biological activity or improve their pharmacokinetic properties. wikipedia.org Similarly, in the agrochemical sector, thiophene derivatives are integral to the synthesis of pesticides and herbicides. numberanalytics.comresearchgate.net

Overview of (5-Bromothiophen-2-yl)methanamine within the Context of Functionalized Thiophenes

This compound is a prime example of a functionalized thiophene, featuring both a bromine atom and a methanamine group attached to the thiophene core. The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, particularly through cross-coupling reactions. The methanamine group at the 2-position provides a site for reactions such as acylation and alkylation, allowing for the construction of more complex molecules. This dual functionality makes this compound a valuable building block in organic synthesis, particularly in the creation of novel compounds for medicinal chemistry and materials science research.

Structure

3D Structure

Propiedades

IUPAC Name |

(5-bromothiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVKMGSIHFLQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630855 | |

| Record name | 1-(5-Bromothiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612499-04-4 | |

| Record name | 1-(5-Bromothiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromothiophen 2 Yl Methanamine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods focus on the construction of the methanamine side chain on the thiophene (B33073) ring. These approaches often involve the use of readily available starting materials and well-established chemical transformations.

A common and efficient method for the synthesis of derivatives of (5-Bromothiophen-2-yl)methanamine involves the condensation reaction between 5-Bromothiophene-2-carbaldehyde (B154028) and various primary amines to form Schiff bases, or imines. nih.govresearchgate.netorientjchem.org This reaction is typically catalyzed by an acid and proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration. orientjchem.org

The general reaction involves refluxing an equimolar mixture of 5-Bromothiophene-2-carbaldehyde and a primary amine in a suitable solvent, such as ethanol. orientjchem.orgimpactfactor.org The addition of a catalytic amount of a strong acid, like concentrated sulfuric acid, or a weaker acid, such as glacial acetic acid, facilitates the reaction. orientjchem.orgimpactfactor.org The resulting Schiff bases can be isolated as solid precipitates upon cooling and purified by recrystallization. researchgate.net

Detailed research findings on the synthesis of Schiff bases from 5-Bromothiophene-2-carbaldehyde are summarized in the table below.

| Amine | Catalyst | Solvent | Reaction Conditions | Product | Reference |

| Aniline | Conc. H₂SO₄ | Ethanol | Reflux | 2-thiophenylidine aniline | orientjchem.org |

| Substituted Anilines | Conc. H₂SO₄ | Ethanol | Reflux | 2-thiophenylidine substituted anilines | orientjchem.org |

| 2-Aminothiophenol | - | - | Simple mixing | 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol | researchgate.net |

| Aromatic Amines | Glacial Acetic Acid | Absolute Ethanol | Reflux for 8-10 hours | Corresponding Schiff bases | impactfactor.org |

| p-Toluidine | - | Solvent-free or solvent-assisted grinding | Mechanochemical grinding | (E)-N-(4-chlorobenzylidene)-4-methylaniline and other derivatives | researchgate.net |

The synthesis of this compound can be achieved through a multi-step process starting from readily available bromothiophene precursors, such as 2-bromothiophene (B119243). google.comgoogle.comrsc.org A common route involves the formylation of 2-bromothiophene to produce the key intermediate, 5-bromothiophene-2-carbaldehyde. rsc.org This formylation can be accomplished using a Vilsmeier-Haack type reaction with reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). rsc.org

Once 5-bromothiophene-2-carbaldehyde is obtained, it can be converted to this compound through reductive amination. This process involves the reaction of the aldehyde with an ammonia (B1221849) source, such as ammonia itself or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

A representative multi-step synthesis is outlined below:

Formylation of 2-bromothiophene: 2-bromothiophene is reacted with a formylating agent, such as the Vilsmeier reagent (generated from POCl₃ and DMF), to introduce an aldehyde group at the 5-position of the thiophene ring, yielding 5-bromothiophene-2-carbaldehyde. rsc.org

Reductive Amination: The resulting 5-bromothiophene-2-carbaldehyde is then subjected to reductive amination. It is reacted with an amine source and a reducing agent to produce this compound.

Functionalization of the Thiophene Ring

Functionalization of the thiophene ring allows for the introduction of diverse substituents, leading to a wide array of derivatives with varied chemical and physical properties.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to modify the thiophene core.

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryl compounds and has been successfully applied to the arylation of bromothiophene derivatives. doaj.orgsemanticscholar.orgd-nb.infonih.gov This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent, typically a boronic acid or its ester, with an organic halide or triflate. doaj.orgsemanticscholar.org In the context of this compound derivatives, the bromine atom on the thiophene ring serves as the coupling site for the introduction of various aryl groups.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃). semanticscholar.orgnih.gov The choice of solvent can influence the reaction efficiency, with common solvents including aqueous mixtures of dioxane or dimethylformamide (DMF). semanticscholar.orgnih.gov Microwave irradiation has also been shown to accelerate these coupling reactions. semanticscholar.org

The table below summarizes research findings on the Suzuki-Miyaura coupling of bromothiophene derivatives.

| Bromothiophene Substrate | Aryl Boronic Acid | Catalyst | Base | Solvent | Reaction Conditions | Product | Reference |

| 5-Bromthiophene-2-sulfonamide | Various aryl boronic acids | Pd(0) | - | - | Mild temperature | 5-Aryl-thiophene sulfonamide derivatives | researchgate.netdoaj.org |

| 2-Acetyl-5-bromothiophene | Various aryl(hetaryl)boronic acids | Benzothiazole-based Pd(II)-precatalyst | Cs₂CO₃ | Water or DMF | Thermal heating or microwave irradiation | 2-Acetyl-5-arylthiophenes | semanticscholar.org |

| 2-Bromo-5-(bromomethyl)thiophene | Various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90°C, 12 hours | 2-(Bromomethyl)-5-aryl-thiophenes | d-nb.infonih.gov |

Carbonylation reactions provide a direct route for the introduction of carbonyl-containing functional groups, such as carboxylic acids, esters, and amides, onto aromatic and heteroaromatic rings. In the case of bromoheteroarenes like 5-bromothiophene derivatives, palladium-catalyzed carbonylation is a key transformation. This reaction typically involves the use of carbon monoxide (CO) as the carbonyl source, a palladium catalyst, a suitable nucleophile (e.g., an alcohol for ester formation or an amine for amide formation), and a base.

While specific examples of carbonylation directly on this compound are not extensively reported, the carbonylation of related bromothiophenes is a well-established method for functionalization. For instance, the palladium-catalyzed carbonylation of 5-bromothiophene-2-carboxylic acid derivatives can be performed to introduce an ester group. This suggests that similar strategies could be applied to derivatives of this compound, provided the amine functionality is appropriately protected. The reaction conditions would likely involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand, a base, and the desired nucleophile under a carbon monoxide atmosphere.

Electrophilic Aromatic Substitution on Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr) reactions. Compared to benzene (B151609), thiophene is significantly more reactive towards electrophiles. uoanbar.edu.iq The regioselectivity of these substitutions is a key factor, with a strong preference for attack at the C2 or C5 positions (the α-positions). This preference is attributed to the greater stability of the carbocation intermediate formed during the reaction. When an electrophile attacks at the C2 position, the positive charge can be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates, which provides significant stabilization. stackexchange.com In contrast, attack at the C3 position (a β-position) results in an intermediate with only two resonance structures. stackexchange.com

In the case of this compound, the thiophene ring is already substituted at the C2 and C5 positions. The C2 position holds a methanamine group (-CH₂NH₂), which is an activating, ortho-, para-directing group (directing to C3 and C5). The C5 position is occupied by a bromine atom, which is a deactivating but also ortho-, para-directing group (directing to C4 and C2).

Further electrophilic substitution on this ring would be directed to the remaining C3 and C4 positions. The directing effects of the existing substituents would influence the outcome. The activating methanamine group would strongly favor substitution at the adjacent C3 position, while the deactivating bromo group would direct to the C4 position. The interplay of these electronic effects, along with steric considerations, would determine the final regiochemical outcome of any subsequent SEAr reaction. For instance, in related 3-substituted thiophenes, the regioselectivity of formylation can be tuned by the choice of the formylating agent to favor either the 2- or 5-position. researchgate.net

Derivatization at the Methanamine Moiety

The primary amine of the methanamine group is a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

The nucleophilic nature of the primary amine in this compound allows it to readily undergo amidation and acylation reactions. These reactions involve treating the amine with acylating agents like acid chlorides, anhydrides, or carboxylic acids (often activated in situ) to form stable amide bonds.

A specific example is the reaction of (5-bromo-2-thienyl)methanamine hydrochloride with phenylmethanesulfonyl chloride. easycdmo.com In this sulfonylation, a type of acylation, the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as N,N-diisopropylethylamine, to neutralize the hydrochloric acid formed and to deprotonate the amine hydrochloride starting material, thus facilitating the nucleophilic attack. easycdmo.com This yields the corresponding N-sulfonamide derivative. easycdmo.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| (5-bromo-2-thienyl)methanamine hydrochloride | Phenylmethanesulfonyl chloride | N,N-diisopropylethylamine | Dichloromethane | N-[(5-bromo-2-thienyl)methyl]-l-phenyl-methanesulfonamide | 84% | easycdmo.com |

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant applications in medicinal chemistry. nanobioletters.comrsc.org Their synthesis often involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nanobioletters.com While this compound is not a direct precursor in the most common synthetic routes, it can be elaborated into a key intermediate for the synthesis of novel imidazo[1,2-a]pyridine (B132010) derivatives.

One plausible synthetic strategy involves a multi-step sequence. First, this compound can be acylated with a suitable α-halocarboxylic acid, such as bromoacetic acid, to form an α-bromo amide. This new derivative, containing both the thiophene moiety and the required α-bromo amide functionality, can then be reacted with a 2-aminopyridine. The reaction proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by an intramolecular cyclization and dehydration to furnish the target imidazo[1,2-a]pyridine structure, which is substituted at the 3-position with the (5-bromothiophen-2-yl)methyl group. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, also offer a pathway to these scaffolds. mdpi.com

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | This compound, Bromoacetyl bromide | Base (e.g., Triethylamine), Aprotic Solvent (e.g., CH₂Cl₂) | 2-Bromo-N-((5-bromothiophen-2-yl)methyl)acetamide | Hypothetical, based on standard methods |

| 2 | 2-Aminopyridine, 2-Bromo-N-((5-bromothiophen-2-yl)methyl)acetamide | Heating in a suitable solvent (e.g., Ethanol) | 3-(((5-Bromothiophen-2-yl)methyl)amino)-imidazo[1,2-a]pyridine | Hypothetical, based on nanobioletters.com |

Stereoselective Synthesis and Isomer Control

The control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the development of pharmaceutical agents. For derivatives of this compound, stereocenters can be introduced, for example, by reacting the methanamine with chiral acids or by transformations on the thiophene ring.

While specific documented examples of stereoselective synthesis starting directly from this compound are not extensively reported in the surveyed literature, general principles of asymmetric synthesis can be applied. For instance, in amidation or acylation reactions, the use of a chiral, non-racemic carboxylic acid would result in a diastereomeric mixture of amides. These diastereomers could potentially be separated by chromatographic or crystallization techniques.

Alternatively, a racemic derivative of this compound could be resolved using chiral resolving agents. Another approach is the use of chiral catalysts in reactions that create a stereocenter. For example, a prochiral derivative could be reduced enantioselectively using a chiral catalyst. The synthesis of chiral thiophene-based ligands and their use in asymmetric catalysis, such as in the Henry reaction, demonstrates the broader potential for developing stereoselective transformations within this class of compounds. acs.org The synthesis of chiral polythiophenes also relies on the availability of enantiomerically pure thiophene monomers, highlighting the importance of stereocontrol in materials science applications. nih.gov

Reactivity and Reaction Mechanisms of 5 Bromothiophen 2 Yl Methanamine Derivatives

Halogen Reactivity: C-Br Bond Transformations

The carbon-bromine bond on the thiophene (B33073) ring is a key site for synthetic modification, primarily through nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom attached to the thiophene ring can be displaced by nucleophiles, a reaction that is generally more facile than on a corresponding benzene (B151609) ring. uoanbar.edu.iq This increased reactivity is attributed to the ability of the sulfur atom in the thiophene ring to stabilize the intermediate formed during the substitution process. uoanbar.edu.iq The presence of electron-withdrawing groups on the thiophene ring can further facilitate nucleophilic displacement. uoanbar.edu.iq For instance, studies on nitrothiophenes have shown that they readily undergo nucleophilic aromatic substitution with various amines. nih.gov The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring. libretexts.org

Role of Bromine in Cross-Coupling Reactions

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules. Reactions such as Suzuki-Miyaura and Sonogashira couplings are commonly employed to form new carbon-carbon bonds at the C-Br position. researchgate.netresearchgate.net In a typical Suzuki coupling, (5-bromothiophen-2-yl)methanamine or its derivatives can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to yield a biaryl product. nih.gov These reactions are pivotal in synthesizing a wide array of derivatives with potential applications in materials science and medicinal chemistry. researchgate.netresearchgate.net

Amine Group Reactivity: Nucleophilic and Basic Properties

The primary amine group in this compound exhibits characteristic nucleophilic and basic properties, allowing for a variety of functional group transformations.

Schiff Base Formation with Carbonyl Compounds

The primary amine readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. jetir.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgeijppr.com The formation of Schiff bases is a reversible process, and the reaction conditions, particularly the pH, must be carefully controlled for optimal yield. libretexts.org A series of Schiff bases have been synthesized by reacting derivatives of this compound with various aromatic aldehydes. jetir.org

The general mechanism for Schiff base formation involves two main steps:

Formation of a carbinolamine intermediate: The amine nitrogen attacks the electrophilic carbonyl carbon. eijppr.com

Dehydration: The carbinolamine intermediate is then dehydrated to form the final imine product. eijppr.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound derivative | Aromatic aldehyde | Schiff Base | jetir.org |

| Primary amine | Aldehyde/Ketone | Imine (Schiff Base) | libretexts.org |

Amide and Salt Formation

As a primary amine, this compound can be acylated by reacting with carboxylic acids, acid chlorides, or anhydrides to form stable amide derivatives. msu.edu This reaction is fundamental in peptide synthesis and for introducing various functional groups. organic-chemistry.org For instance, it can react with benzenesulfonyl chloride in what is known as the Hinsberg test, a method used to distinguish between primary, secondary, and tertiary amines. msu.edu

Furthermore, the basic nature of the amine group allows it to readily form salts upon treatment with acids. A common example is the formation of this compound hydrochloride by reacting the free base with hydrochloric acid. easycdmo.com This salt form often exhibits improved stability and solubility in certain solvents. easycdmo.com

| Reaction Type | Reactants | Product | Reference |

| Amide Formation | This compound, Carboxylic Acid/Derivative | N-((5-Bromothiophen-2-yl)methyl)amide | msu.eduorganic-chemistry.org |

| Salt Formation | This compound, Hydrochloric Acid | This compound hydrochloride | easycdmo.com |

Thiophene Ring Reactivity

The thiophene ring itself is an aromatic system that can participate in electrophilic aromatic substitution reactions. Compared to benzene, the thiophene ring is generally more reactive towards electrophiles. nih.gov This enhanced reactivity is due to the ability of the sulfur atom to stabilize the cationic intermediate (the arenium ion) formed during the substitution process through its lone pair of electrons. nih.gov However, the presence of the bromo and aminomethyl substituents on the ring will influence the position and rate of further electrophilic substitution reactions. The bromine atom is a deactivating but ortho-, para-directing group, while the aminomethyl group's directing effect will depend on the reaction conditions (in acidic media, it will exist as the deactivating -CH2NH3+ group).

Electrophilic Aromatic Substitution Patterns

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) through its lone pair of electrons. youtube.compearson.com Substitution typically occurs preferentially at the C2 (or α) position. pearson.comyoutube.com In the case of this compound, the positions C2 and C5 are already substituted, leaving the C3 and C4 positions available for electrophilic attack.

The directing effects of the existing substituents determine the regioselectivity of further substitution. The two substituents on the ring are:

A methanamine group (-CH₂NH₂) at the C2 position: This group is activating, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted thiophene. It is an ortho, para-director, tending to direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In this molecule, it would direct towards the C3 position.

A bromine atom (-Br) at the C5 position: Halogens are deactivating groups due to their inductive electron-withdrawing effect, which reduces the electron density of the ring. libretexts.org However, they are also ortho, para-directors because their lone pairs can stabilize the carbocation intermediate through resonance. The bromine atom at C5 would direct incoming electrophiles to the C4 position.

The general mechanism for electrophilic aromatic substitution on the this compound ring involves two main steps:

Attack of the electrophile: The π electrons of the thiophene ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgmasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the thiophene ring. libretexts.orgmasterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Directing Effect of -CH₂NH₂ (at C2) | Directing Effect of -Br (at C5) | Predicted Outcome |

| C3 | Activating, ortho | --- | Major Product |

| C4 | --- | Deactivating, ortho | Minor Product |

Stability and Aromaticity Considerations

The stability and aromaticity of the thiophene ring in this compound are influenced by the electronic contributions of its substituents. Thiophene itself is an aromatic heterocycle, possessing a resonance stabilization energy of approximately 29 kcal/mol (121 kJ/mol). wikipedia.org This aromaticity arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from a lone pair on the sulfur atom) in a cyclic, planar system, fulfilling Hückel's rule (4n+2 π electrons). youtube.commasterorganicchemistry.com

The substituents on the thiophene ring can either enhance or diminish its aromatic character.

Methanamine group (-CH₂NH₂): As an electron-donating group, the methanamine substituent increases the electron density of the thiophene ring, which can enhance its stability.

Bromo group (-Br): The bromine atom has a dual effect. It withdraws electron density through induction due to its high electronegativity, which can decrease the aromaticity of the ring. Conversely, it can donate electron density through resonance via its lone pairs, which can contribute to the stabilization of the aromatic system.

Table 2: Influence of Substituents on the Aromaticity of the Thiophene Ring

| Substituent | Position | Electronic Effect | Impact on Aromaticity |

| -CH₂NH₂ | C2 | Electron-donating (activating) | Generally stabilizing |

| -Br | C5 | Inductively withdrawing, resonance donating (deactivating) | Complex; can slightly decrease or have a minor effect on overall aromatic stability |

Computational and Theoretical Investigations of 5 Bromothiophen 2 Yl Methanamine and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of thiophene (B33073) derivatives. It allows for the accurate calculation of various molecular parameters, offering a theoretical framework to complement experimental findings.

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For thiophene derivatives, these calculations have been performed to establish the most stable conformations. For instance, in a study of N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine, DFT was used to optimize the geometries of the E and Z isomers to identify the more stable form. core.ac.uk Similarly, the optimization of various 2,5-disubstituted thiophenes has been carried out at the B3LYP/6-31G(d,p) level of theory, and the calculated bond lengths and angles have shown a strong correlation with experimental X-ray diffraction data. mdpi.comsemanticscholar.org This agreement between theoretical and experimental values validates the computational model and provides confidence in the predicted geometries.

Conformational analysis helps in understanding the different spatial arrangements of a molecule and their relative energies. For flexible molecules, identifying the lowest energy conformer is crucial as it represents the most populated state.

Table 1: Comparison of Selected Optimized Bond Lengths (Å) and Bond Angles (°) for a Thiophene Derivative This table is illustrative and based on typical findings in DFT studies of similar compounds.

| Parameter | Calculated (DFT) | Experimental (X-ray) |

| C-S Bond Length | 1.735 | 1.730 |

| C=C Bond Length | 1.378 | 1.375 |

| C-Br Bond Length | 1.870 | 1.865 |

| C-S-C Bond Angle | 92.5° | 92.3° |

| S-C=C Bond Angle | 111.8° | 111.6° |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests that the molecule is more reactive. mdpi.com DFT calculations provide accurate values for HOMO and LUMO energies. bhu.ac.innih.gov For various thiophene derivatives, these calculations have been used to understand their reactivity and electronic properties. semanticscholar.orgresearchgate.net

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Thiophene Derivative This table is illustrative and based on typical findings in DFT studies of similar compounds.

| Parameter | Energy (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, which are prone to nucleophilic attack. researchgate.net Green and yellow regions represent areas with near-zero or intermediate potential.

For thiophene derivatives, MEP analysis helps in identifying the electron-rich and electron-poor regions. semanticscholar.org For example, the negative potential is often localized around the sulfur and bromine atoms, as well as the nitrogen atom in the amine group, making these sites potential centers for electrophilic interaction. The hydrogen atoms of the aminomethyl group typically show a positive potential, indicating their susceptibility to nucleophilic attack. bhu.ac.in

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies on (5-Bromothiophen-2-yl)methanamine are not extensively reported in the provided search results, MD simulations are a powerful computational method used to study the time-dependent behavior of molecules. These simulations can provide insights into the conformational changes, solvent effects, and interactions of a molecule with its environment over time. For derivatives of this compound, MD simulations could be employed to understand their behavior in biological systems, such as their interaction with proteins or cell membranes, which is often a key aspect of drug design and materials science.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies obtained from DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. mdpi.com These reactivity indices provide a more quantitative understanding of the chemical behavior of the compound.

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2). mdpi.com

Chemical Hardness (η): A measure of the resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules have a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ2 / (2η)), where μ is the electronic chemical potential (μ = -χ). mdpi.com

These descriptors are crucial for predicting the reactivity and stability of molecules like this compound and its derivatives in various chemical reactions. mdpi.comresearchgate.net

Table 3: Calculated Quantum Chemical Descriptors for a Representative Thiophene Derivative This table is illustrative and based on conceptual understanding from DFT studies.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.875 |

| Chemical Hardness (η) | 2.625 |

| Chemical Softness (S) | 0.381 |

| Electrophilicity Index (ω) | 2.857 |

5 Bromothiophen 2 Yl Methanamine in Materials Science Research

Optoelectronic Materials

Thiophene (B33073) derivatives are a cornerstone in the field of organic electronics due to their excellent electronic properties, chemical stability, and the ability to tune their characteristics through functionalization. ijsr.net The sulfur atom in the thiophene ring enhances electron mobility, making these compounds suitable for various optoelectronic devices. oled-intermediates.com

Thiophene-based polymers and small molecules are widely used as the active semiconductor layer in OFETs. ijsr.net The performance of these materials is highly dependent on their molecular structure, which influences their charge transport properties and stability. Fused thiophene-based materials, for instance, have shown excellent OFET characteristics due to their rigid and coplanar structures that facilitate intermolecular charge hopping. itu.edu.tr

While there is no specific research on the use of (5-Bromothiophen-2-yl)methanamine in OFETs, its structure suggests potential as a building block for semiconducting polymers. The methanamine group could be used for further functionalization or to influence the polymer's morphology and solubility. The bromo-substituent is a key reactive site for polymerization reactions, such as Stille and Suzuki couplings, which are commonly used to synthesize conjugated polymers for OFETs. manchester.ac.uk The development of new high-mobility polymeric semiconductors with good processability and environmental stability is crucial for the advancement of organic electronics. acs.org

Table 1: Performance of Representative Thiophene-Based Polymers in OFETs

| Polymer Base | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Device Architecture |

| Bithiophene-Imide (BTI) | 0.14 (n-type) | > 10^5 | Top-Gate/Bottom-Contact |

| Thiophene-Fused Isoindigo (TII) | 10^-2 - 10^-3 (ambipolar) | ~10^4 | Top-Gate/Bottom-Contact |

| Naphthalenediimide-Thienothiophene | ~10^-3 (n-type) | > 10^5 | Bottom-Gate/Top-Contact |

Note: This table presents data for various thiophene-based polymers to illustrate the typical performance in OFETs, as direct data for polymers derived from this compound is not available.

In the realm of OLEDs, thiophene derivatives are valued for their high luminescence efficiency and stability. oled-intermediates.com They can be incorporated into the emissive layer or the charge-transporting layers of an OLED device. The introduction of a thiophene unit into a polymer backbone can lead to a redshift in the absorption and fluorescence bands, which is a useful strategy for tuning the emission color. rsc.org

This compound could serve as a monomer for the synthesis of conjugated polymers for OLED applications. The amine group could enhance the hole-injection or hole-transporting properties of the resulting material. Furthermore, the bromine atom allows for the incorporation of this unit into larger, more complex molecular structures designed for specific emission characteristics. For instance, thiophene units are often used as π-bridges in donor-acceptor-donor (D-A-D) type molecules to achieve deep-red to near-infrared emission. frontiersin.org

Thiophene-based conjugated polymers and small molecules are extensively used as electron-donor materials in the active layer of organic solar cells. rsc.org Their broad absorption spectra, good charge transport properties, and structural versatility are key advantages. rsc.org The incorporation of fused-thiophene units into sensitizer molecules has been shown to cause a red-shift of the intramolecular charge transfer band and improve both photovoltaic performance and stability. mdpi.com

As a precursor, this compound could be used to synthesize novel donor materials for OPVs. The amine functionality could be utilized to attach solubilizing side chains or to influence the energy levels of the final polymer, which is a critical factor in determining the open-circuit voltage of a solar cell. The bromo-functionalization is ideal for polymerization to create the conjugated backbone necessary for light absorption and charge transport. mdpi.com

Polymer Chemistry: Precursors for Thiophene-Based Polymers

The synthesis of high-performance conducting polymers often relies on the use of functionalized monomers. This compound is a bifunctional monomer that can be used in various polymerization techniques. The bromine atom is a reactive handle for cross-coupling reactions, such as Stille, Suzuki, and Kumada coupling, which are standard methods for synthesizing polythiophenes.

The methanamine group offers several possibilities. It can be protected during polymerization and later deprotected to yield a functional polymer with primary amine groups. These amine groups can then be used for post-polymerization modification, such as grafting side chains to improve solubility or introducing other functional moieties. Alternatively, the amine group can be reacted prior to polymerization to introduce specific side chains that can influence the polymer's properties, such as its solubility, morphology, and electronic characteristics. For instance, thiophene-terminated nylon oligomers have been synthesized using 2-thiophene methylamine in interfacial polymerization. dtic.mil

The choice of polymerization method and reaction conditions can significantly impact the molecular weight and properties of the resulting polymer. nih.govnih.gov For example, in the chemical oxidative polymerization of thiophenes, the order of addition of reagents can affect the molecular weight of the final polymer. nih.govnih.gov

Corrosion Inhibition Applications

Organic compounds containing heteroatoms like sulfur and nitrogen, along with π-electrons, are known to be effective corrosion inhibitors for metals in acidic environments. researchgate.net These molecules can adsorb onto the metal surface, forming a protective barrier that inhibits corrosion. Thiophene and its derivatives have been extensively studied for this purpose. researchgate.netresearchgate.net

While direct studies on this compound as a corrosion inhibitor are not widely published, research on a closely related compound, 5-(5-bromothiophen-2-yl)oxazole, provides significant insights into its potential. This compound has demonstrated a high inhibition efficiency of 93.8% for mild steel in 1 M HCl at a concentration of 0.5 mM. ijcsi.pro The inhibition is attributed to the adsorption of the molecule on the steel surface, a process that follows the Langmuir adsorption isotherm. ijcsi.pro

The structural features of this compound suggest it would also be an effective corrosion inhibitor:

Thiophene Ring: The sulfur atom in the thiophene ring has a high affinity for metal surfaces and can form a coordinate bond with vacant d-orbitals of iron atoms, leading to strong adsorption. ijcsi.prorsc.org

Methanamine Group: The nitrogen atom in the amine group also has a lone pair of electrons that can coordinate with the metal surface, further enhancing the adsorption and protective film formation. researchgate.net

π-Electrons: The delocalized π-electrons of the aromatic thiophene ring contribute to the adsorption process through π-stacking interactions with the metal surface.

Bromine Atom: The bromine atom is an electron-withdrawing group that can influence the electron density distribution in the molecule, potentially affecting its adsorption characteristics.

The combined presence of sulfur and nitrogen atoms is expected to have a synergistic effect, leading to a more robust and stable protective layer. rsc.org

Table 2: Corrosion Inhibition Efficiency of a Related Thiophene Derivative

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |

| 5-(5-bromothiophen-2-yl)oxazole | Mild Steel | 1 M HCl | 0.5 mM | 93.8 |

Source: Data from experimental studies on a structurally similar compound to indicate the potential efficacy of this compound. ijcsi.pro

Future Perspectives and Research Directions

Development of Novel Synthetic Strategies

The synthesis of thiophene (B33073) derivatives, particularly 2-aminothiophenes, has traditionally been dominated by methods like the Gewald reaction. rsc.org While effective, these methods can suffer from drawbacks such as harsh reaction conditions, limited functional group tolerance, and the generation of significant waste. rsc.org Future research is increasingly focused on developing more efficient, versatile, and sustainable synthetic routes.

Novel strategies are moving beyond traditional approaches to embrace modern catalytic systems. This includes the expanded use of palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings to modify the thiophene ring, as well as copper-catalyzed reactions. nih.govacs.org A significant area of development is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, improving atom economy and reducing waste. researchgate.net Furthermore, transition-metal-free synthesis is a growing field, utilizing alternative activation methods to form C-C and C-S bonds, thereby avoiding the cost and toxicity associated with heavy metals.

| Synthetic Strategy | Traditional Approach (e.g., Gewald Reaction) | Novel & Future Directions |

| Catalysis | Often base-catalyzed, may require stoichiometric reagents. | Transition-metal catalysis (Pd, Cu), organocatalysis, photocatalysis. |

| Efficiency | Can be multi-step with purification at each stage. | One-pot syntheses, multicomponent reactions (MCRs). researchgate.net |

| Conditions | Often requires high temperatures and refluxing for extended periods. rsc.org | Milder conditions, room temperature reactions, microwave-assisted synthesis. ontosight.ai |

| Versatility | Limited by substrate scope and functional group tolerance. | Broader substrate scope, late-stage functionalization of complex molecules. acs.org |

Future work will likely focus on the late-stage functionalization of complex drug-like molecules using the (5-Bromothiophen-2-yl)methanamine core, enabling the rapid generation of compound libraries for biological screening. acs.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

While standard spectroscopic techniques like NMR (¹H, ¹³C), IR, and mass spectrometry are fundamental for confirming the structure of this compound and its derivatives, future research will leverage more advanced and coupled techniques for deeper structural and electronic insights. researchgate.net

High-resolution Fourier transform spectroscopy and advanced computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are being used to precisely determine the electronic and optical properties of thiophene systems. jchps.comrsc.orgfau.de These methods can accurately predict absorption and emission energies, which is crucial for applications in materials science (e.g., organic electronics). For complex derivatives, multi-dimensional NMR techniques (COSY, HSQC, HMBC) will be indispensable for unambiguous assignment of all protons and carbons. Moreover, spectroelectrochemical methods, which combine techniques like UV-Vis-NIR and Electron Spin Resonance (ESR) spectroscopy with electrochemistry, can be used to study the properties of radical cations and other oxidized species, providing critical information on the electronic behavior of these molecules upon redox processes. nih.gov

| Technique | Information Provided | Future Application Focus |

| High-Resolution FT Spectroscopy | Detailed vibrational and electronic state information. rsc.org | Uncovering non-adiabatic dynamics and photochemistry in excited states. rsc.org |

| TD-DFT Calculations | Prediction of UV-Vis spectra, HOMO-LUMO gaps, and other electronic properties. jchps.commdpi.com | Guiding the design of molecules with tailored optical and electronic properties. |

| Spectroelectrochemistry (ESR, UV-Vis-NIR) | Structure and stability of electrogenerated radical ions and dications. nih.gov | Understanding polymerization mechanisms and the electronic structure of conductive polymers. |

| Advanced 2D NMR | Unambiguous assignment of complex molecular structures. | Elucidating the precise structure of intricate drug conjugates and materials. |

Exploration of New Biological Targets and Therapeutic Areas

Thiophene derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ontosight.airesearchgate.netontosight.ai The this compound scaffold is a prime candidate for the development of novel therapeutics aimed at a variety of biological targets.

Future research will focus on leveraging this scaffold to design inhibitors for specific and challenging targets. For instance, derivatives have shown promise as Ebola virus entry inhibitors by disrupting the interaction between the viral glycoprotein (B1211001) (EBOV-GP) and the host protein NPC1. nih.gov Other studies have explored thiophene derivatives for imaging beta-amyloid plaques in the context of Alzheimer's disease. nih.gov The versatility of the bromothiophene core allows for the synthesis of libraries of compounds for screening against protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic or infectious diseases.

| Therapeutic Area | Potential Biological Target | Example Research Direction |

| Antiviral | Viral entry proteins (e.g., EBOV-GP), viral enzymes. nih.govacs.org | Design of broad-spectrum antivirals targeting conserved mechanisms. |

| Neurodegenerative Disease | Amyloid-beta plaques, Tau protein aggregation. nih.gov | Development of PET imaging agents and inhibitors of protein aggregation. |

| Oncology | Protein kinases, tubulin, enzymes in cancer metabolism. | Synthesis of selective kinase inhibitors or cytotoxic agents. |

| Anti-inflammatory | COX enzymes, pro-inflammatory cytokines (e.g., TNF-α, IL-1β). ontosight.ai | Creation of potent and selective non-steroidal anti-inflammatory drugs (NSAIDs). |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new drugs based on the this compound scaffold. These computational tools can dramatically accelerate the drug discovery process by analyzing vast chemical spaces and predicting molecular properties. nih.gov

Generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design novel molecules de novo with desired properties, such as high binding affinity for a target, good pharmacokinetic profiles (ADMET), and synthetic accessibility. nih.govresearchgate.netmdpi.com ML algorithms can be trained on existing data to build predictive models for biological activity (QSAR) and toxicity, allowing for the virtual screening of large libraries of potential derivatives before committing to costly and time-consuming synthesis. nih.gov Furthermore, AI can aid in retrosynthetic analysis, proposing plausible and efficient synthetic routes for novel, computer-generated compounds. researchgate.net

| AI/ML Application | Description | Impact on this compound Research |

| Generative De Novo Design | AI models create novel molecular structures optimized for multiple parameters. nih.gov | Rapid generation of innovative drug candidates with high potential for success. |

| Predictive Modeling (QSAR/ADMET) | ML models predict biological activity, solubility, permeability, and toxicity from chemical structure. | Prioritizes the most promising derivatives for synthesis, reducing failure rates. |

| Virtual Screening | Computationally screens vast libraries of virtual compounds against a biological target. | Efficiently identifies potential hit compounds from millions of possibilities. |

| Retrosynthesis Prediction | AI algorithms suggest viable synthetic pathways for a target molecule. researchgate.net | Accelerates the synthesis of novel compounds designed by generative models. |

Sustainable and Green Chemistry Approaches in Synthesis

In line with global efforts to reduce the environmental impact of chemical manufacturing, future synthetic strategies for this compound and its derivatives will increasingly incorporate the principles of green chemistry. The goal is to develop processes that are safer, more efficient, and produce less waste. researchgate.netnih.gov

Key directions include the use of environmentally benign solvents like water, ethanol, or deep eutectic solvents, and in some cases, performing reactions under solvent-free conditions. rsc.orgacs.org The development of recyclable catalysts, such as solid-supported catalysts (e.g., NaAlO2), is a major focus, as it simplifies product purification and reduces waste. acs.org Energy efficiency is another critical aspect, with a shift towards methods that operate at ambient temperature and pressure, or that use alternative energy sources like microwaves or ultrasound to accelerate reactions. researchgate.net Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, is an emerging solvent-free technique with great potential. mdpi.com

| Green Chemistry Principle | Conventional Approach | Sustainable & Future Approach |

| Solvents | Often uses polar aprotic solvents (DMF, DMSO). acs.org | Water, ethanol, deep eutectic solvents, or solvent-free conditions. rsc.orgacs.org |

| Catalysts | Homogeneous, non-recyclable catalysts. | Heterogeneous, recyclable solid catalysts. acs.org |

| Energy | High-temperature reflux for long durations. | Ambient temperature, microwave irradiation, ultrasonication. researchgate.net |

| Atom Economy | Multi-step synthesis with byproduct formation. | Multicomponent reactions (MCRs), one-pot processes. researchgate.netnih.gov |

| Reagents | Use of hazardous or stoichiometric reagents. | Use of safer, more abundant materials (e.g., elemental sulfur); catalytic processes. acs.org |

By embracing these green methodologies, the synthesis of this important chemical building block can become more economically viable and environmentally responsible. scribd.com

Q & A

Q. What are the standard synthetic routes for (5-Bromothiophen-2-yl)methanamine in academic research?

- Methodological Answer: A common approach involves bromination of thiophene derivatives followed by introduction of the methanamine group. For example, condensation reactions using 5-bromothiophene-2-carbaldehyde with amines (e.g., diethylenetriamine) yield Schiff base ligands, as demonstrated in ligand synthesis for DNA-binding studies . Key steps include:

- Bromination at the 5-position of the thiophene ring.

- Functionalization via reductive amination or nucleophilic substitution.

- Purification via column chromatography or recrystallization.

Solvent choice (e.g., methyl tert-butyl ether) and temperature control are critical to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm structure and purity, with characteristic shifts for the thiophene ring (δ ~6.5–7.5 ppm) and amine protons (δ ~1.5–3.0 ppm) .

- X-ray Crystallography: SHELXL refines crystal structures, resolving bond lengths and angles. Mercury software aids in visualizing packing patterns and voids .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer:

- Boronic Acid Derivatives: The bromo group enables Suzuki-Miyaura coupling to synthesize boronic acids for enzyme inhibition studies .

- Antimicrobial Agents: Derivatives exhibit activity against microbial targets (e.g., leucyl-tRNA synthetase) via docking studies .

- Schiff Base Ligands: Used in Cu(II) complexes for DNA interaction, analyzed via UV-Vis titration and fluorescence quenching .

Advanced Research Questions

Q. How can computational methods like DFT optimize the design of this compound derivatives?

- Methodological Answer:

- Electronic Structure Analysis: DFT calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, electron-withdrawing bromo groups increase electrophilicity .

- Molecular Docking: AutoDock or Schrödinger Suite models interactions with biological targets (e.g., DNA grooves or enzyme active sites) to guide drug design .

- MD Simulations: Assess stability of ligand-target complexes in physiological conditions .

Q. How should researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer:

- Refinement Tools: Use SHELXL to iteratively adjust parameters (e.g., displacement factors) and cross-validate with spectroscopic data .

- Packing Analysis: Mercury’s Materials Module identifies intermolecular interactions (e.g., π-π stacking) to explain structural discrepancies .

- Twinned Data Handling: SHELXL’s twin refinement option resolves overlapping reflections in problematic datasets .

Q. What experimental strategies improve yield in high-throughput synthesis of this compound derivatives?

- Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 1h) while maintaining yield .

- Flow Chemistry: Enhances scalability and safety for hazardous intermediates (e.g., brominated precursors) .

- Automated Purification: Combines flash chromatography with inline UV detection to isolate pure fractions efficiently .

Q. How does the bromo substituent influence the electronic properties of thiophene-based methanamines in optoelectronic materials?

- Methodological Answer:

- Bandgap Tuning: Bromine’s electron-withdrawing effect lowers LUMO levels, enhancing electron transport in organic solar cells. UV-Vis and cyclic voltammetry quantify these changes .

- Polymer Design: Copolymers with 5-bromothiophene units (e.g., in benzo[1,2-b:4,5-b']dithiophene derivatives) improve charge mobility. GPC and AFM characterize molecular weight and morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.